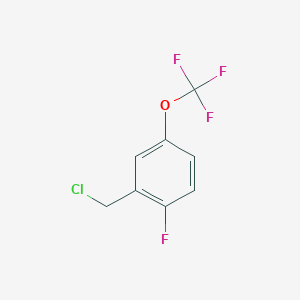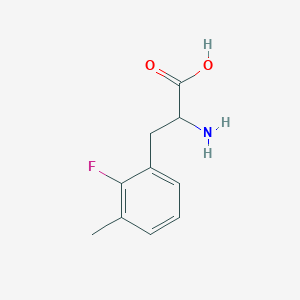
2-Fluoro-5-methoxy-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-methoxy-L-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-L-phenylalanine typically involves the introduction of fluorine and methoxy groups into the phenylalanine structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring of a methoxy-substituted phenylalanine derivative. This reaction often requires the use of a strong base, such as sodium hydride, and a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Fluoro-5-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Formation of 2-fluoro-5-methoxybenzaldehyde or 2-fluoro-5-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-5-methoxycyclohexylalanine.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-5-methoxy-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on enzyme activity and protein function due to the presence of fluorine.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of novel materials with unique properties, such as increased stability and reactivity
作用機序
The mechanism of action of 2-Fluoro-5-methoxy-L-phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
類似化合物との比較
Similar Compounds
2-Fluoro-L-phenylalanine: Lacks the methoxy group, making it less hydrophobic and potentially less bioavailable.
5-Methoxy-L-phenylalanine: Lacks the fluorine atom, which may result in lower binding affinity and specificity.
2-Fluoro-4-methoxy-L-phenylalanine: Similar structure but with different substitution pattern, affecting its chemical and biological properties.
Uniqueness
2-Fluoro-5-methoxy-L-phenylalanine is unique due to the combined presence of both fluorine and methoxy groups, which can synergistically enhance its chemical stability, binding affinity, and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKCUZIZFGPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7900239.png)





